Lipophilicity Advantage: XLogP3 Comparison for Enhanced Membrane Interaction
Fmoc-beta-phenyl-Phe-OH exhibits substantially higher lipophilicity than standard aromatic Fmoc-protected amino acids. Its calculated partition coefficient (XLogP3) is 6.1 [1], which is significantly greater than that of Fmoc-beta-Phe-OH (XLogP3 ~4.3) [2]. This increase is driven by the compound's two phenyl rings at the beta-carbon, providing a measurable and predictable boost in hydrophobicity for applications requiring strong interactions with lipid membranes or hydrophobic domains .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 6.1 |
| Comparator Or Baseline | Fmoc-beta-Phe-OH (XLogP3 ~4.3) / Fmoc-Phe-OH (XLogP3 ~3.9) |
| Quantified Difference | ΔXLogP3 ≈ +1.8 to +2.2 |
| Conditions | Calculated property (XLogP3 3.0), not experimentally measured |
Why This Matters
This quantifiable increase in lipophilicity is critical for tuning the pharmacokinetic properties of peptide-based therapeutics or for designing supramolecular assemblies that rely on hydrophobic collapse.
- [1] PubChem. (2026). Fmoc-beta-phenyl-Phe-OH. PubChem Compound Summary for CID 2761488. View Source
- [2] PubChem. (n.d.). Fmoc-beta-Phe-OH. PubChem Compound Summary for CID 7010482. View Source
